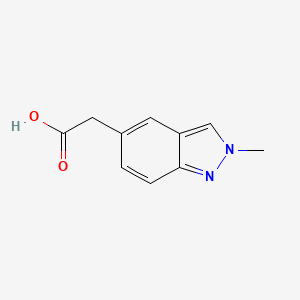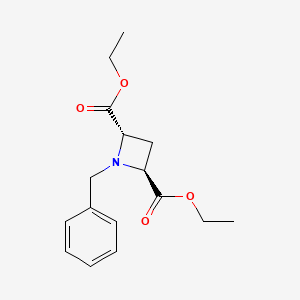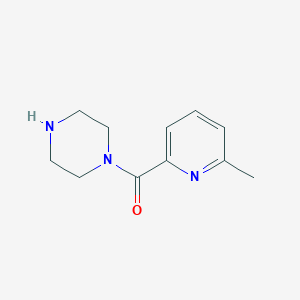
(S)-Methyl 2-amino-3-cyclobutylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-amino-3-cyclobutylpropanoate is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include a cyclobutyl ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-cyclobutylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as cyclobutylcarboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents like thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Esterification: Finally, the amine is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-cyclobutylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
(S)-Methyl 2-amino-3-cyclobutylpropanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors, modulating their activity and influencing cellular signaling pathways. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate
- (2S)-2-Amino-3-cyclobutyl-propanoic acid hydrochloride
Uniqueness
(S)-Methyl 2-amino-3-cyclobutylpropanoate is unique due to its methyl ester group, which differentiates it from other similar compounds. This structural feature may influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-cyclobutylpropanoate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7(9)5-6-3-2-4-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1 |
InChI Key |
OSNABBUZQXAKSC-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1CCC1)N |
Canonical SMILES |
COC(=O)C(CC1CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


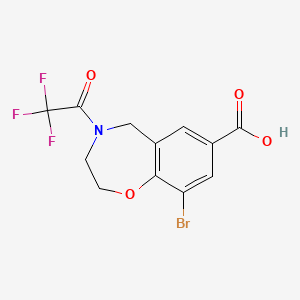
![rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13496717.png)
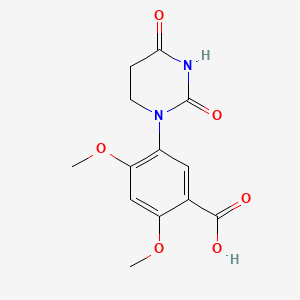
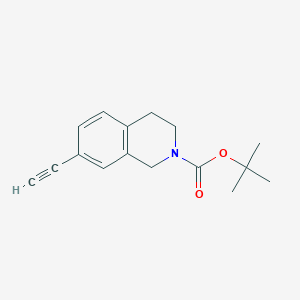
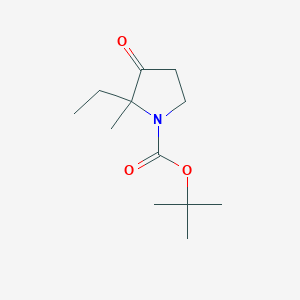
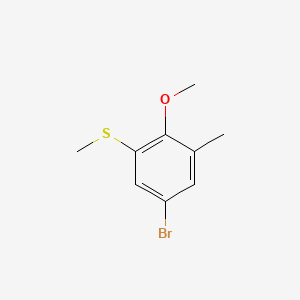

![N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride](/img/structure/B13496769.png)
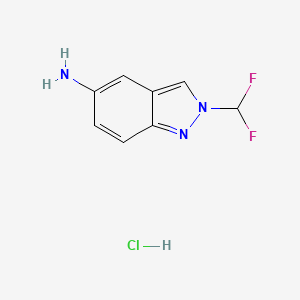
![2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13496777.png)
